4-(furan-3-yl)pyridin-3-amine
Description
4-(Furan-3-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted at the 4-position with a furan-3-yl group and an amine group at the 3-position. This structure combines aromatic electron-rich (furan) and electron-deficient (pyridine) systems, making it a versatile scaffold for pharmaceutical and materials science research.
Properties
CAS No. |
1095911-44-6 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(furan-3-yl)pyridin-3-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of furan with a halogenated pyridine derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(furan-3-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
4-(furan-3-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 4-(furan-3-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The furan and pyridine rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of the target, leading to therapeutic effects .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
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